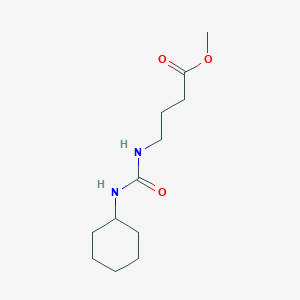

Methyl 4-(3-cyclohexylureido)butanoate

Beschreibung

It features a cyclohexylurea moiety linked to a methyl butanoate backbone, a structure designed to enhance metabolic stability and binding affinity to enzymatic targets. This compound is part of a broader class of ureido esters studied for their roles in modulating inflammation, hypertension, and chronic obstructive pulmonary disease (COPD) .

Eigenschaften

Molekularformel |

C12H22N2O3 |

|---|---|

Molekulargewicht |

242.31 g/mol |

IUPAC-Name |

methyl 4-(cyclohexylcarbamoylamino)butanoate |

InChI |

InChI=1S/C12H22N2O3/c1-17-11(15)8-5-9-13-12(16)14-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,13,14,16) |

InChI-Schlüssel |

QDXXGVVKSQMYHV-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCNC(=O)NC1CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-4-(3-Cyclohexylureido)butanoat beinhaltet typischerweise die Reaktion von 4-Aminobutansäure mit Cyclohexylisocyanat, wodurch 4-(3-Cyclohexylureido)butansäure entsteht. Dieser Zwischenstoff wird dann mit Methanol in Gegenwart eines sauren Katalysators verestert, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine effiziente Mischung und Reaktionskontrolle zu gewährleisten. Die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen ist entscheidend, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .

Arten von Reaktionen:

Oxidation: Methyl-4-(3-Cyclohexylureido)butanoat kann Oxidationsreaktionen eingehen, die typischerweise die Estergruppe betreffen. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden, das auf die Estergruppe abzielt, um den entsprechenden Alkohol zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässrigen oder alkoholischen Lösungen.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Carboxylatsalze.

Wissenschaftliche Forschungsanwendungen

Methyl-4-(3-Cyclohexylureido)butanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Aufgrund seiner Fähigkeit, mit bestimmten Enzymen und Proteinen zu interagieren, wird es als potenzieller biochemischer Marker untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und schmerzlindernde Wirkungen.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(3-Cyclohexylureido)butanoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Cyclohexylureidogruppe kann Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit den aktiven Zentren von Enzymen eingehen und so ihre Aktivität modulieren. Diese Verbindung kann auch mit Zellmembranen interagieren und deren Fluidität und Permeabilität beeinflussen .

Ähnliche Verbindungen:

- Methyl-4-(3-Cyclohexylureido)hexanoat

- N,N'-Dicyclohexylharnstoff

- 4-(3-Cyclohexylureido)butansäure

Vergleich: Methyl-4-(3-Cyclohexylureido)butanoat ist aufgrund seiner spezifischen Ester- und Cyclohexylureidogruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen.

Wirkmechanismus

The mechanism of action of Methyl 4-(3-cyclohexylureido)butanoate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylureido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. This compound can also interact with cell membranes, affecting their fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of Methyl 4-(3-cyclohexylureido)butanoate can be contextualized by comparing it to analogs with variations in substituents, chain length, and urea groups. Below is a detailed analysis of key structural and functional differences:

Structural Analogues from the Same Drug Series

| Compound Name | Substituent (R) | Chain Length | Key Features | Reference |

|---|---|---|---|---|

| Methyl 4-(3-cyclohexylureido)butanoate | Cyclohexyl | C4 | Short chain, cyclohexyl urea | |

| Methyl 6-(3-cyclohexylureido)hexanoate | Cyclohexyl | C6 | Extended chain, increased lipophilicity | |

| Methyl 14-(3-n-butylureido)tetradec-8(Z)-enoate | n-Butyl | C14 | Unsaturated chain, n-butyl urea |

Key Findings :

- Chain Length and Lipophilicity: Methyl 4-(3-cyclohexylureido)butanoate (C4) exhibits lower lipophilicity compared to its C6 and C14 analogs. Extended chains (e.g., C6 in hexanoate) may enhance membrane permeability but increase susceptibility to esterase hydrolysis .

- Conformational Flexibility: The unsaturated C14 compound (tetradec-8(Z)-enoate) introduces rigidity via a double bond, which may stabilize bioactive conformations but reduce metabolic stability .

Functional Analogues with Urea Moieties

- N,N'-Dicyclohexylurea: A simpler urea derivative lacking the ester chain. It serves as a reference for evaluating the contribution of the urea group to sEH inhibition. Studies suggest that ester-containing derivatives (e.g., Methyl 4-(3-cyclohexylureido)butanoate) exhibit enhanced solubility and sustained activity compared to non-esterified ureas .

- Methyl 2-Benzoylamino-3-oxobutanoate: While structurally distinct (benzoylamino group vs. cyclohexylurea), this compound highlights the role of ester groups in facilitating synthetic modifications and pharmacokinetic tuning .

Research Implications and Pharmacological Profile

- sEH Inhibition: Methyl 4-(3-cyclohexylureido)butanoate’s compact structure balances lipophilicity and polarity, making it a candidate for oral bioavailability. Its shorter chain may reduce off-target interactions compared to longer-chain analogs .

- Metabolic Stability: The methyl ester group in Methyl 4-(3-cyclohexylureido)butanoate is likely hydrolyzed in vivo to the corresponding carboxylic acid, a common prodrug strategy to enhance tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.